6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-15-7-3-2-6(12-13-7)8(14)11-9-10-4-5-16-9/h2-5H,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGISOSDMKJYLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide typically involves the reaction of 6-methoxy-3-pyridazinecarboxylic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant potential as a therapeutic agent in several studies:
- Anticancer Activity : Research indicates that derivatives of pyridazine, including 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide, exhibit promising anticancer properties. For example, various pyridazine derivatives have been tested against human cancer cell lines such as T-47D and MDA-MB-231, demonstrating IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation and apoptosis induction. Studies have shown that certain pyridazine derivatives can act as cyclin-dependent kinase (CDK) inhibitors, which are critical for cancer therapy .
Biological Activities
The compound has been explored for various biological activities beyond anticancer effects:
- Antimicrobial Properties : 6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide has been studied for its antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against several pathogenic strains, suggesting potential for development into new antimicrobial agents .
- Anti-inflammatory Effects : The compound's anti-inflammatory properties have also been documented. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Agricultural Applications
In the agricultural sector, compounds similar to 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide are being investigated for their potential as agrochemicals:
- Pest Control : Research has indicated that thiazole-containing compounds can serve as effective pesticides due to their bioactivity against various agricultural pests. Their unique chemical structure allows them to interact with biological systems in pests, leading to mortality or reduced fertility .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyridazine derivatives showed that certain compounds exhibited potent anti-proliferative effects on breast cancer cell lines. The study utilized SRB assays to evaluate cytotoxicity and further explored the mechanism through cell cycle analysis and apoptosis assays .
- Antimicrobial Activity : Another investigation focused on the synthesis of thiazole-pyridine hybrids demonstrated significant antibacterial effects against resistant strains of bacteria, indicating the potential use of these compounds in developing new antibiotics .
- Agricultural Impact : Field trials assessing the efficacy of thiazole derivatives as pesticides revealed substantial reductions in pest populations compared to untreated controls, highlighting their potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine Carboxamides with Varied Heterocyclic Substituents
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide ()
- Structural Differences : Replaces the thiazole ring with a benzothiazole group and introduces a phenyl substituent at position 1 of the pyridazine ring.
- Impact : The benzothiazole group increases steric bulk and lipophilicity compared to the thiazole in the target compound. The phenyl group may enhance π-π stacking interactions but reduce solubility.
6-(1H-1,2,4-Triazol-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide (BK47540, )
- Structural Differences : Substitutes the methoxy group with a 1,2,4-triazole and replaces the thiazole with a trifluoroethyl group.
- Impact: The triazole introduces additional hydrogen-bonding capacity, while the trifluoroethyl group enhances metabolic stability and lipophilicity (logP ≈ 1.5–2.0 estimated).
Variations in Pyridazine Core Substituents
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide ()
- Structural Differences : Incorporates a triazolo-pyridazine fused ring system and a butanamide linker.
- Molecular mass: 395.44 g/mol, indicating higher complexity and possible reduced membrane permeability .
N-(3-Fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ()
- Structural Differences : Features an imidazo-pyridazine core with fluorinated aryl and pyrrolidine groups.
- Impact : Fluorine atoms improve electronegativity and metabolic stability. The pyrrolidine moiety may enhance solubility via amine protonation. This compound’s design suggests targeting kinases or GPCRs .
Substituent Chain Effects on Physicochemical Properties
While direct data for the target compound is lacking, provides insights into substituent effects in quinolinium analogs:
| Compound | R-Group | logP | Ki (nM) | Source |
|---|---|---|---|---|
| 6-Methoxy-N-(4-sulfobutyl)quinolinium | (CH₂)₄SO₃⁻ | 78 | 13 | Krapf et al., 1988b |
| 6-Methoxy-N-(8-octanoic acid)quinolinium | (CH₂)₇COOH | 52 | 19 | Geddes et al., 1999 |
- Key Observations: Longer alkyl chains (e.g., octanoic acid) reduce logP (increase hydrophilicity) but may compromise cell permeability. Sulfobutyl groups enhance solubility but require balancing with target affinity .
Biological Activity
6-Methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridazine ring, a methoxy group, and a thiazole moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide exhibits antimicrobial , anticancer , and anti-inflammatory properties. These activities are primarily attributed to its structural components.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways. For instance, a study demonstrated that similar thiazole-containing compounds effectively inhibited the growth of several pathogenic bacterial strains, suggesting a promising application for 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide in treating infections .
Anticancer Potential
The anticancer activity of this compound is linked to its ability to interfere with cancer cell proliferation and induce apoptosis. Research has indicated that thiazole derivatives can inhibit specific cancer cell lines by modulating key signaling pathways involved in cell survival and growth. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that this compound could act as a selective COX-2 inhibitor, potentially offering therapeutic benefits in managing inflammatory diseases .
The biological activities of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide are mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial resistance or cancer cell survival.
- Receptor Modulation : It could interact with specific receptors that regulate cellular responses to stress or injury.
- Signal Pathway Interference : By interfering with critical signaling pathways, such as those involving apoptosis or inflammation, the compound can exert its therapeutic effects.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- A study on thiazole derivatives showed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
| Compound Name | Activity | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Antimicrobial | 20 |
| Thiazole Derivative B | Anticancer | 15 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) on the pyridazine ring undergoes nucleophilic substitution under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | HBr (48%), reflux, 6 h | 6-Hydroxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide | 72% | |
| Alkoxy Exchange | NaNH₂, ROH (e.g., ethanol), 80°C, 12 h | 6-Ethoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide | 65% |
Mechanistic Insight : Methoxy group activation via protonation or deprotonation facilitates nucleophilic attack, with steric effects from the thiazole ring influencing reaction rates.
Carboxamide Functionalization
The carboxamide (-CONH-) linker participates in hydrolysis and coupling reactions:
Hydrolysis
Coupling Reactions
EDC/HOBt-mediated coupling with amines yields derivatives (e.g., N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide ) with 60–85% efficiency .
Thiazole Ring Reactivity
The 1,3-thiazol-2-yl group undergoes electrophilic substitution and cross-coupling:
Electrophilic Substitution
Suzuki–Miyaura Coupling
Reaction of brominated thiazole intermediates with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) introduces aryl groups at C5 (65–78% yield) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
| Reaction Type | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Microwave-assisted cyclization | 180°C, DMF, 30 min | Triazolo[4,3-b]pyridazine derivatives | Kinase inhibition candidates | |
| Oxidative cyclization | MnO₂, CH₃CN, 12 h | Pyridazino[4,5-d]thiazolo[3,2-a]pyrimidine | Anticancer screening |
Sulfur Oxidation
Thiazole’s sulfur atom oxidizes to sulfoxide (H₂O₂, 70°C) or sulfone (oxone, RT):
-
Sulfoxide : δ = 2.8 ppm (¹H NMR, DMSO-d₆)
-
Sulfone : δ = 3.1 ppm (¹H NMR, DMSO-d₆)
Pyridazine Ring Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) saturates the pyridazine ring to dihydropyridazine (89% yield) .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = most reactive) | Preferred Reaction Partners |
|---|---|---|
| Methoxy (-OCH₃) | 1 | Nucleophiles (OH⁻, NH₃, ROH) |
| Carboxamide (-CONH-) | 2 | Hydrolytic agents, coupling reagents |
| Thiazole C5 position | 3 | Electrophiles (Br₂, HNO₃) |
Key Research Findings
-
Catalytic Efficiency : Pd-based catalysts enhance cross-coupling yields by 20–35% compared to Ni systems .
-
Solvent Effects : DMF increases cyclization rates by 40% over DMSO in microwave-assisted reactions.
-
Biological Correlation : Brominated derivatives show 3× enhanced kinase inhibitory activity compared to parent compound .
Q & A
Q. Basic
- Chromatography : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .
- Spectroscopic validation :
- Elemental analysis : Match experimental C, H, N, S percentages with theoretical values to rule out hydrate or solvent inclusion .
What safety protocols are critical when handling 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .
- Waste disposal : Segregate organic waste (e.g., DMF, THF) and solids in halogen-free containers for incineration .
What challenges arise in crystallographic characterization of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide, and how are they resolved?
Q. Advanced
- Crystal growth : Slow evaporation from DMSO/water mixtures often yields suitable single crystals, but polymorphism risks require multiple solvent trials .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXL refines structures by minimizing R-factors (<5%) via iterative least-squares cycles .
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like N–H···O/N interactions between the carboxamide and thiazole groups, stabilizing the lattice .
How can researchers investigate the bioactivity of 6-methoxy-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide against kinase targets?
Q. Advanced
- Kinase assays : Use FRET-based or ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) to measure IC₅₀ values .
- Binding mode analysis : Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 0H5) to predict interactions between the thiazole ring and ATP-binding pockets .
- Selectivity profiling : Test against a panel of 50+ kinases to identify off-target effects .
What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Q. Advanced
- ADMET prediction : Use SwissADME to estimate logP (~2.1), solubility (≈50 µM in water), and CYP450 inhibition .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess membrane permeability via lipid bilayer penetration .
- QSAR modeling : Corrogate thiazole and pyridazine substituents with bioavailability using Random Forest algorithms .
How should researchers address contradictory bioactivity data across different assay systems?
Q. Advanced
- Assay validation : Confirm compound stability in buffer (pH 7.4, 37°C) via LC-MS to rule out degradation .
- Orthogonal assays : Compare cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) results to identify assay-specific artifacts .
- Dose-response curves : Use Hill slopes to distinguish allosteric vs. competitive mechanisms .
What role do hydrogen-bonding networks play in the solid-state stability of this compound?
Q. Advanced
- Graph-set analysis : Identify R₂²(8) motifs between carboxamide N–H and pyridazine O atoms, which enhance thermal stability (TGA: decomposition >200°C) .
- Polymorph screening : Compare PXRD patterns of crystals grown from ethanol vs. acetonitrile to detect packing variations .
How can researchers optimize solubility for in vivo studies without compromising activity?
Q. Advanced
- Co-solvents : Use 10% DMSO/PEG-400 in saline for IP/IV administration; confirm compatibility via dynamic light scattering .
- Prodrug design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to regenerate the active form .
What analytical techniques are recommended for detecting degradation products under stressed conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
